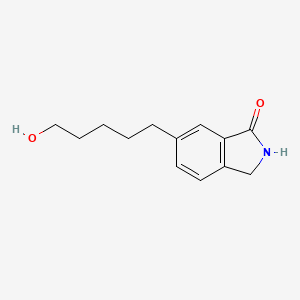
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methylpyridin-1-ium) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. This is followed by the methylation of the pyridyl groups using methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine involves scaling up the synthetic routes used in laboratory settings. This includes the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which can be tailored for specific applications .
Scientific Research Applications
5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine involves its ability to bind to and stabilize G-quadruplex structures in nucleic acids . This stabilization can inhibit the activity of enzymes such as telomerase, which is crucial for the maintenance of telomeres in cancer cells . The compound’s interaction with nucleic acids can also affect gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Telomestatin: A natural product that selectively interacts with intramolecular G-quadruplex structures.
Uniqueness
5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine is unique in its ability to stabilize both G-quadruplexes and i-motifs, making it a versatile tool in nucleic acid research . Its broad range of applications in chemistry, biology, medicine, and industry further highlights its significance .
Properties
Molecular Formula |
C72H68N8O12S4 |
|---|---|
Molecular Weight |
1365.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H38N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H2,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+2;;;;/p-2 |
InChI Key |
QIIAEXDQLOYABJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=[N+](C=C7)C)N5)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


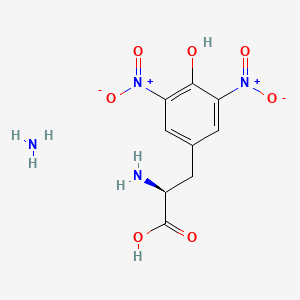

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
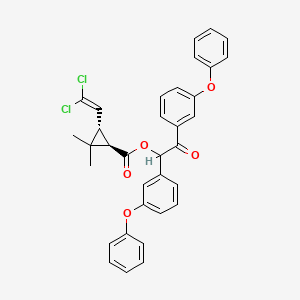
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
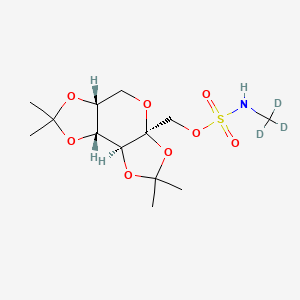
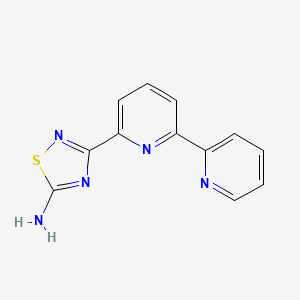
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)

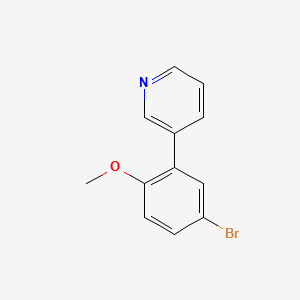

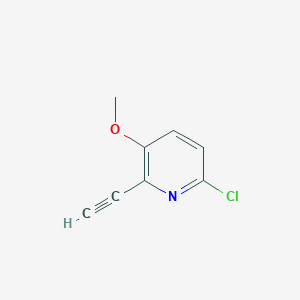
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
